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Compound of Interest

Compound Name: Acid blue 80

Cat. No.: B1200697

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Acid
Blue 80 (C.l. 61585), an anthraquinone-based dye. The information presented herein is
intended to support research, quality control, and analytical development activities. This
document details the principles, experimental protocols, and available data for the
characterization of Acid Blue 80 using Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-
Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy,
and Mass Spectrometry (MS).

Introduction

Acid Blue 80, with the chemical formula C32H2sN2Naz20sS2, is a synthetic dye widely used in
various industrial and scientific applications. Its core structure is based on a 1,4-
diaminoanthraquinone chromophore, substituted with sulfonated trimethylphenyl groups.
Accurate spectroscopic characterization is essential for confirming its identity, purity, and for
studying its interactions in various chemical and biological systems.

UV-Visible Spectroscopy

UV-Vis spectroscopy is a primary technique for the quantitative analysis of Acid Blue 80 and
for studying its electronic transitions. The color of the dye is attributed to the extensive
conjugation within the anthraquinone system, which is modulated by the auxochromic amino

groups.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1200697?utm_src=pdf-interest
https://www.benchchem.com/product/b1200697?utm_src=pdf-body
https://www.benchchem.com/product/b1200697?utm_src=pdf-body
https://www.benchchem.com/product/b1200697?utm_src=pdf-body
https://www.benchchem.com/product/b1200697?utm_src=pdf-body
https://www.benchchem.com/product/b1200697?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1200697?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Quantitative Data

The UV-Vis spectrum of Acid Blue 80 is characterized by a strong absorption band in the
visible region and several bands in the UV region. The position of the main absorption
maximum (Amax) is known to be sensitive to the pH of the solution.[1]

Parameter Value Notes

pH-dependent. The main peak

responsible for the blue color

Amax (Visible) 580-590 nm, 622 nm, 627 nm ) )
is attributed to the
chromophore group.[1]
Attributed to the aromatic
Amax (UV) 202 nm, 215 nm, 334 nm groups and auxochromes
within the molecule.[1]
Molar Absorptivity (€) Data not available

Experimental Protocol: UV-Vis Spectroscopy

 Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.
e Sample Preparation:
o Prepare a stock solution of Acid Blue 80 in deionized water (e.g., 100 mg/L).

o Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 2,
5, 10, 20 mg/L).

o For pH-dependent studies, buffer the solutions to the desired pH.
o Data Acquisition:
o Use 1 cm path length quartz cuvettes.

o Record a baseline spectrum using the solvent blank.
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o Measure the absorbance of each standard and the unknown sample over a wavelength
range of 200-800 nm.

o ldentify the Amax and record the absorbance values.

o Data Analysis:

o Plot a calibration curve of absorbance versus concentration to determine the concentration
of unknown samples.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in the Acid
Blue 80 molecule. The spectrum provides a unique fingerprint based on the vibrational
frequencies of its chemical bonds.

Predicted Quantitative Data

While a specific, published FTIR spectrum for Acid Blue 80 is not readily available, the
characteristic absorption bands can be predicted based on its known structure, which includes
aromatic rings, secondary amines, sulfonate groups, and a ketone.

Wavenumber (cm—?) Functional Group Vibration Mode
3300 - 3500 N-H Stretching (secondary amine)
3000 - 3100 C-H Aromatic stretching
Ketone stretching
1620 - 1680 C=0 _
(anthraquinone)
1500 - 1600 c=C Aromatic ring stretching
Asymmetric stretching
1150 - 1250 S=0
(sulfonate)
Symmetric stretching
1030 - 1080 S=0
(sulfonate)
690 - 900 C-H Aromatic out-of-plane bending
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Experimental Protocol: FTIR Spectroscopy (KBr Pellet
Method)

¢ Instrumentation: A Fourier-Transform Infrared Spectrometer.
e Sample Preparation:

o Thoroughly dry both the Acid Blue 80 sample and spectroscopic grade potassium
bromide (KBr) to remove any moisture.

o In an agate mortar, grind 1-2 mg of Acid Blue 80 with approximately 200 mg of KBr until a
fine, homogeneous powder is obtained.

o Pellet Formation:
o Place the powder mixture into a pellet press die.

o Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or
translucent pellet.

o Data Acquisition:
o Record a background spectrum of the empty sample holder.

o Place the KBr pellet in the sample holder and acquire the IR spectrum, typically over a
range of 4000-400 cm™1,

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of Acid Blue 80
by probing the magnetic properties of its atomic nuclei, primarily *H and 3C.

Predicted Quantitative Data

Specific *H and 3C NMR data for Acid Blue 80 is not available in the public domain. However,
expected chemical shift ranges can be estimated based on the structure and data from
analogous sulfonated aromatic and anthraquinone compounds.
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1H NMR (Predicted)

e Aromatic Protons: 7.0 - 8.5 ppm

e Methyl Protons: 2.0 - 2.5 ppm

* N-H Protons: May be broad and variable, potentially in the 9.0 - 11.0 ppm range.
13C NMR (Predicted)

e Carbonyl Carbons (C=0): > 180 ppm

e Aromatic Carbons: 110 - 150 ppm

o Methyl Carbons: 15 - 25 ppm

Experimental Protocol: NMR Spectroscopy

 Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
e Sample Preparation:

o Dissolve 5-10 mg of Acid Blue 80 in a suitable deuterated solvent (e.g., DMSO-ds, D20).
The choice of solvent is critical for solubility and to avoid exchange of labile protons.

o Add a small amount of an internal standard (e.g., TMS or TSP for aqueous solutions).
o Transfer the solution to a 5 mm NMR tube.

o Data Acquisition:
o Acquire *H and 3C{*H} spectra according to standard instrument procedures.

o Additional experiments such as COSY, HSQC, and HMBC can be performed to aid in
structural elucidation.

Mass Spectrometry
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Mass spectrometry is used to determine the molecular weight and elemental composition of

Acid Blue 80, as well as to obtain structural information through fragmentation analysis.

: _

Parameter Value Notes
Molecular Formula C32H28N2Na20sS2 -
Molecular Weight 678.68 g/mol -

lonization Mode

Negative-ion Electrospray
(ESI)

Preferred due to the presence
of two anionic sulfonate

groups.

Expected lons

[M-2NaJ2-, [M-Na]~

M represents the neutral

molecule.

Fragmentation

Loss of SO2 (64 Da)

A common fragmentation
pathway for aromatic

sulfonamides.[2][3]

Experimental Protocol: HPLC-MS

 Instrumentation: A high-performance liquid chromatograph coupled to a mass spectrometer

with an electrospray ionization (ESI) source.

o Chromatographic Conditions:

o Column: C18 reversed-phase column.

o Mobile Phase: A gradient of water and acetonitrile, often with a volatile buffer such as

ammonium acetate to improve ionization.

o Flow Rate: Typically 0.2-0.5 mL/min.

e Mass Spectrometric Conditions:

o lonization Mode: Negative ESI.

o Scan Range: m/z 100-1000.
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o Tandem MS (MS/MS): For fragmentation studies, select the parent ion of interest and
subject it to collision-induced dissociation (CID).

Visualizations
Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a dye
such as Acid Blue 80.
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Fig 1. General workflow for spectroscopic analysis of Acid Blue 80.

Interrelation of Spectroscopic Techniques

The different spectroscopic techniques provide complementary information for the
comprehensive characterization of Acid Blue 80.
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Fig 2. Interrelation of information from different spectroscopic techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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